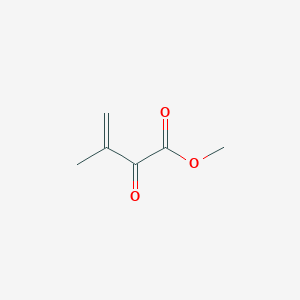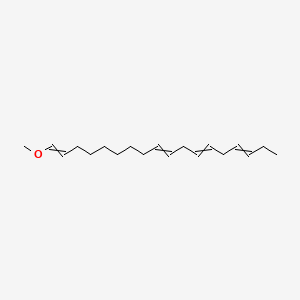
2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a fused benzene and pyran ring. This particular compound is notable for its sulfonamide group, which is a functional group commonly found in various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzopyran core with sulfonyl chlorides in the presence of a base such as pyridine.
N,N-Diethylation: The final step involves the N,N-diethylation of the sulfonamide group, which can be achieved using diethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- involves its interaction with various molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-:
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Another coumarin derivative with methoxy groups at different positions.
Uniqueness
2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- is unique due to its specific combination of functional groups, including the sulfonamide and N,N-diethyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52415-48-2 |
|---|---|
Molekularformel |
C16H21NO4S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N,N-diethyl-4,5,7-trimethyl-2-oxochromene-8-sulfonamide |
InChI |
InChI=1S/C16H21NO4S/c1-6-17(7-2)22(19,20)16-12(5)8-10(3)14-11(4)9-13(18)21-15(14)16/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
VQDCCPHIGOSPSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)








![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)

